1-Benzyl-4-methylenepiperidine

Overview

Description

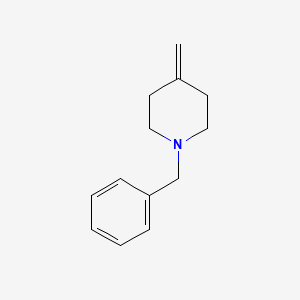

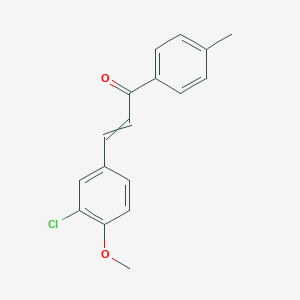

1-Benzyl-4-methylenepiperidine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by a piperidine core, a nitrogen-containing heterocycle, which is substituted at the fourth position with a methylene group and at the nitrogen atom with a benzyl group. This structure is a common motif in medicinal chemistry due to its presence in a wide range of biologically active compounds.

Synthesis Analysis

The synthesis of related compounds such as 1-benzyl-4-(chloromethyl)piperidine has been reported, which is used as a building block in the synthesis of potential pharmaceuticals . The reaction of this compound with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives, indicating its versatility in chemical transformations . Another synthesis approach involves the preparation of 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, which readily undergoes palladium-catalyzed cross-coupling reactions with aryl iodides and bromides to generate 3,4-unsaturated 4-arylpiperidines . Additionally, the reaction of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one leads to the formation of new polycyclic indole derivatives, showcasing the reactivity of the benzylpiperidine moiety under acid-catalyzed conditions .

Molecular Structure Analysis

The molecular structure of 1-benzyl-4-methylenepiperidine derivatives is often elucidated using NMR spectroscopy, as demonstrated in the synthesis of new polycyclic indole derivatives where the structure of diastereoisomerically pure racemic compounds was determined . The presence of the benzyl group and the methylene bridge in the piperidine ring influences the chemical reactivity and the three-dimensional conformation of the molecule, which is crucial for its interaction with biological targets.

Chemical Reactions Analysis

1-Benzyl-4-methylenepiperidine and its derivatives undergo a variety of chemical reactions. For instance, the aforementioned synthesis of 4-arylpiperidines via palladium-catalyzed cross-coupling reactions and the formation of polycyclic indole derivatives through acid-catalyzed cyclization highlight the compound's reactivity. Moreover, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride involves a multi-step process including Aldol condensation and reduction, further illustrating the compound's utility in complex organic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-4-methylenepiperidine derivatives are often characterized by their melting points and infrared spectroscopy (IR). For example, the synthetic product 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride was confirmed by its melting point and IR spectrum . These properties are essential for confirming the identity and purity of the synthesized compounds and for understanding their stability and suitability for further chemical transformations or pharmaceutical applications.

Scientific Research Applications

Novel Synthesis Methods

- An efficient route to 4-(substituted benzyl)piperidines was developed, involving cyclization of imines bearing an allylsilane in the side-chain, followed by palladium-catalyzed cross-coupling of the resulting 4-methylenepiperidine with organoboronic acids under oxygen atmosphere (Furman & Dziedzic, 2003).

Chemical Reinvestigations

- A reinvestigation of the Stevens rearrangement of 1-benzyl-1,3,4-trimethyl-1,2,5,6-tetrahydropyridinium salts led to the preparation of 1,3,3-trimethyl-2-(3,4,5-trimethoxyphenyl)-4-methylenepiperidine and its analogs, revealing incorrect previous assignments and offering new insights into their structural and stereochemical properties (Bosch, Rubiralta, Domingo, & Sistaré, 1981).

Antibacterial Properties

- Synthesis and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, showed valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Synthesis and Industrial Applications

- A simple and robust process was developed for large-scale synthesis of 4-Methylenepiperidine Hydrochloride, avoiding organolithium reagents and column chromatography, crucial for industrial production (Chen, Li, Li, Liu, Li, & Tan, 2019).

Safety and Hazards

Future Directions

Piperidones, including 1-Benzyl-4-methylenepiperidine, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, future research may focus on exploring the potential applications of these compounds in the development of new pharmaceutical drugs .

properties

IUPAC Name |

1-benzyl-4-methylidenepiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZQISCXGOINND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396952 | |

| Record name | 1-benzyl-4-methylenepiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109105-86-4 | |

| Record name | 1-benzyl-4-methylenepiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309199.png)

![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)

![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(3-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1309214.png)

![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)